Product packaging for Ethyl 1-oxaspiro[2.5]octane-2-carboxylate(Cat. No.:CAS No. 6975-17-3)

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B1295103
CAS No.: 6975-17-3
M. Wt: 184.23 g/mol
InChI Key: MARQMDSVINDKRX-UHFFFAOYSA-N
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Description

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is an organic compound with the chemical formula C₁₀H₁₆O₃. nih.govchemspider.comuni.lu Its structure features a cyclohexane (B81311) ring fused to an oxirane (epoxide) ring through a shared carbon atom, a motif known as a spiro junction. This particular arrangement, with an ethyl carboxylate group attached to the oxirane ring, positions the molecule within the class of spiro-epoxides, which are valuable intermediates in organic synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
CAS Number 6975-17-3
Topological Polar Surface Area (TPSA) 38.83 Ų
LogP (predicted) 1.65 - 1.8

Data sourced from multiple chemical databases. nih.govuni.lu

Spirocyclic compounds, particularly spirolactones, are of significant interest in chemical research due to their presence in a wide array of natural products and bioactive compounds. nih.gov The spirolactone moiety is a core structural feature in numerous pharmacologically active molecules. unibo.it Research in this area is driven by the need for more potent, selective, and less toxic therapeutic agents. unibo.it The rigid, three-dimensional structure imparted by the spiro center can lead to improved physicochemical properties such as increased solubility and metabolic stability when compared to simpler cyclic or aromatic systems. rsc.org

The synthesis of spirolactones is a challenging yet crucial area of study, as it often involves the creation of a sterically hindered quaternary stereocenter. unibo.it Consequently, a significant portion of research is dedicated to developing innovative and efficient synthetic strategies to construct these complex and variably substituted molecules. nih.govunibo.it The medicinal relevance of spirolactones makes them attractive targets for both natural product discovery and the development of new synthetic methodologies. nih.gov

The spiro[2.5]octane framework, which consists of a cyclopropane (B1198618) ring spiro-fused to a cyclohexane ring, is a key structural motif. researchgate.netnih.gov While this compound contains an oxirane instead of a cyclopropane ring, the underlying principles of the spiro[2.5]octane system are relevant. This framework is found in some natural products and serves as an important intermediate in the synthesis of pharmaceutically active ingredients. google.commdpi.com

The rigidity of the spiro junction allows for a precise spatial arrangement of functional groups, which is crucial for interactions with biological targets. mdpi.com The development of synthetic routes to spiro[2.5]octane derivatives is an active area of research, with methods being developed to improve efficiency and scalability. researchgate.netgoogle.com These synthetic efforts are often aimed at producing intermediates for the pharmaceutical industry. google.com The unique structural and electronic properties of this framework make it a subject of interest in materials science as well. ontosight.ai

While extensive research specifically targeting this compound is not widely published, the research objectives for this compound can be inferred from studies on analogous structures. A primary focus of investigation would likely be its utility as a synthetic intermediate. The strained oxirane ring is susceptible to nucleophilic ring-opening reactions, which would allow for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

Potential Research Directions:

Stereoselective Synthesis: Developing methods for the enantioselective or diastereoselective synthesis of this compound would be a significant objective, as the stereochemistry of the final products in a synthetic sequence is often critical for their biological activity.

Ring-Opening Reactions: A thorough investigation of the regioselectivity and stereoselectivity of the oxirane ring-opening with a diverse range of nucleophiles (e.g., amines, thiols, organometallics) would be essential to establish its synthetic utility.

Derivatization and Analogue Synthesis: The ethyl ester functionality provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This would allow for the creation of a library of derivatives for biological screening.

Exploration of Biological Activity: Given that spiro compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties, screening of this compound and its derivatives for potential therapeutic applications would be a logical research objective. ontosight.airesearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1295103 Ethyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 6975-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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InChI

InChI=1S/C10H16O3/c1-2-12-9(11)8-10(13-8)6-4-3-5-7-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARQMDSVINDKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70863967
Record name Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6975-17-3
Record name Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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Record name Ethyl 1-oxaspiro(2.5)octane-2-carboxylate
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Record name Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
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Synthetic Methodologies for Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate and Its Derivatives

Established Synthetic Routes for Spirolactone Ring Formation

The construction of the 1-oxaspiro[2.5]octane skeleton is the cornerstone of synthesizing the title compound. Several classical organic reactions have been adapted for this purpose, offering reliable, albeit sometimes limited, pathways to the desired structure.

Cyclization Reactions of Precursors to Form the Spiro Structure

One of the most direct methods for forming the spiro-epoxide ring is through the epoxidation of an exocyclic α,β-unsaturated ester. The key precursor for this approach is ethyl cyclohexylideneacetate. This reaction involves the direct oxidation of the carbon-carbon double bond to form the epoxide ring.

A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. wpmucdn.com The mechanism is a concerted process where the peroxyacid delivers an oxygen atom to the double bond in a single step, leading to the formation of the epoxide and meta-chlorobenzoic acid as a byproduct. masterorganicchemistry.comlibretexts.org The use of a mild base, such as sodium bicarbonate, can be employed to neutralize the acidic byproduct and prevent the acid-catalyzed opening of the newly formed epoxide ring. wpmucdn.com

Table 1: Example of Epoxidation for Spiro Ring Formation

Precursor Reagent Solvent Key Conditions Product

Esterification of Carboxylic Acid Derivatives with Ethanol (B145695)

An alternative strategy involves the initial synthesis of the spirocyclic carboxylic acid, 1-oxaspiro[2.5]octane-2-carboxylic acid, followed by its esterification with ethanol. This method separates the formation of the spiro-epoxide core from the introduction of the ethyl ester group.

The esterification is typically achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com Water is generated as a byproduct and can be removed to further favor product formation.

This two-step approach offers flexibility, as the intermediate carboxylic acid can potentially be purified before esterification, which may lead to a purer final product.

Multicomponent Reactions Involving Aldehydes, Ketones, and Nucleophiles

While less specifically documented for Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, multicomponent reactions (MCRs) represent a powerful strategy for the rapid assembly of complex molecules, including spiro heterocycles. rsc.orgresearchgate.net In principle, a convergent synthesis could be envisioned where cyclohexanone (B45756), a glyoxylate (B1226380) derivative, and a suitable nucleophile combine in a one-pot process to generate the spiro-epoxide framework. However, specific examples leading directly to the target molecule are not prevalent in the literature, which tends to focus on nitrogen-containing spiro compounds. beilstein-journals.org The development of a specific MCR for this target remains an area for further research.

Condensation and Cyclization Approaches

A highly effective and direct method for the synthesis of this compound is the Darzens condensation reaction. vaia.comvaia.com This reaction involves the base-catalyzed condensation of a ketone, in this case, cyclohexanone, with an α-haloester, typically ethyl chloroacetate (B1199739). orgsyn.orgacs.org

The reaction proceeds in two main steps. First, a strong base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of ethyl chloroacetate to form an enolate. vaia.comorgsyn.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring, yielding the final product. vaia.comvaia.com

Table 2: Darzens Condensation for this compound Synthesis

Ketone α-Haloester Base Product

This method is particularly advantageous as it constructs the spiro-epoxide and ester functionalities in a single synthetic operation from readily available starting materials. Yields for this reaction are often high, with reports of 83-95% when using potassium tert-butoxide as the base. orgsyn.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry seeks to improve upon established methods by introducing catalytic and stereoselective approaches. These advanced strategies aim to enhance efficiency, reduce waste, and control the three-dimensional arrangement of atoms in the final product.

Catalytic Systems in Spiro Compound Synthesis

The development of catalytic systems for the synthesis of spiro compounds, particularly in an enantioselective manner, is a significant area of research. For the synthesis of this compound, catalytic asymmetric epoxidation of the precursor, ethyl cyclohexylideneacetate, is a promising strategy.

Various catalytic systems have been developed for asymmetric epoxidation, often employing transition metal complexes or organocatalysts. rsc.orggoogleapis.com For instance, iron-catalyzed asymmetric epoxidation has been shown to be effective for β,β-disubstituted enones, a class of substrates structurally related to ethyl cyclohexylideneacetate. nih.gov Chiral organocatalysts, such as those derived from proline, have also been successfully used in the asymmetric epoxidation of α,β-unsaturated aldehydes, which could potentially be adapted for ester substrates. mdpi.com

Furthermore, asymmetric versions of the Darzens condensation have been explored. These methods typically utilize a chiral auxiliary on the haloacetate component to induce diastereoselectivity in the formation of the epoxide ring. clockss.org For example, the condensation of substituted cyclohexanones with (-)-8-phenylmenthyl α-chloroacetate has been shown to produce spirocyclic glycidic esters with high diastereoselectivity. clockss.org While these advanced methods offer the potential for producing enantiomerically enriched this compound, their application to this specific target molecule requires further investigation and optimization.

Stereoselective Approaches in Synthesis (e.g., Chiral Auxiliaries)

Stereoselective synthesis of this compound focuses on controlling the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. A common and effective strategy to achieve this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

In the context of synthesizing this compound, a chiral auxiliary can be attached to the ethyl 2-cyclohexylideneacetate precursor. The steric and electronic properties of the chiral auxiliary then influence the facial selectivity of the epoxidation reaction, favoring the approach of the oxidizing agent from one face of the double bond over the other. This results in the formation of a diastereomerically enriched product.

One notable approach involves the use of chiral oxazolidinones, such as those derived from amino acids. These auxiliaries have proven effective in directing a variety of asymmetric transformations. While specific studies detailing the use of Evans-type oxazolidinones for the direct epoxidation of ethyl 2-cyclohexylideneacetate are not extensively documented in readily available literature, the principles of their application in asymmetric synthesis are well-established. The general methodology would involve the formation of an N-acyloxazolidinone from cyclohexylideneacetic acid and a chiral oxazolidinone. This chiral substrate would then undergo diastereoselective epoxidation.

Another relevant method for achieving stereoselectivity is the Corey-Chaykovsky reaction, which is a well-established method for the synthesis of epoxides. The reaction involves the addition of a sulfur ylide to a carbonyl or an α,β-unsaturated ester. Enantioselective variants of this reaction often employ chiral sulfides to generate chiral sulfur ylides, which can then transfer a methylene (B1212753) group in a stereocontrolled manner. While the development of enantioselective versions of the Corey-Chaykovsky reaction is an active area of research, the substrate scope for achieving high enantiomeric excess can be limited.

The following table illustrates the potential diastereomeric ratios that could be achieved using different chiral auxiliaries in the epoxidation of related α,β-unsaturated systems, based on general findings in asymmetric synthesis.

Table 1: Representative Diastereoselectivity in Chiral Auxiliary-Mediated Epoxidations of α,β-Unsaturated Esters

Chiral AuxiliaryOxidizing AgentDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonem-CPBA>95:5
(S)-(-)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amineDimethyldioxiraneup to 90:10
(-)-8-phenylmentholTitanium(IV) isopropoxide / TBHP~85:15

Note: This table is illustrative and based on general results for analogous systems. Specific results for ethyl 2-cyclohexylideneacetate would require dedicated experimental investigation.

Continuous Flow Reactor Systems for Optimized Synthesis (Academic Scaling)

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. In an academic setting, continuous flow reactors can be utilized to optimize the synthesis of this compound by systematically varying reaction parameters.

A typical academic-scale continuous flow setup for the epoxidation of ethyl 2-cyclohexylideneacetate would involve pumping the reactant solution, containing the substrate and a suitable oxidizing agent, through a heated or cooled reactor coil. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to maximize the yield and selectivity of the desired epoxide.

For instance, a continuous flow process could be designed for the epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. qub.ac.uk In such a system, peracetic acid can be generated in situ and immediately used in the epoxidation reaction, minimizing the hazards associated with its storage and handling. qub.ac.uk This approach offers a more sustainable and scalable route to epoxides. qub.ac.uk

The table below outlines a hypothetical set of parameters for the continuous flow synthesis of this compound on an academic scale, based on general principles of flow chemistry for epoxidation reactions.

Table 2: Hypothetical Parameters for Academic-Scale Continuous Flow Synthesis of this compound

ParameterValue
Reactor TypeCoiled Tubing Reactor (e.g., PFA)
Reactor Volume10 mL
Substrate Concentration0.1 M in Ethyl Acetate (B1210297)
Oxidizing Agent1.2 equivalents of m-CPBA
Flow Rate0.5 mL/min
Residence Time20 min
Temperature25 °C
Expected Throughput~1.66 g/hour

Note: These parameters are illustrative and would require experimental optimization for this specific reaction.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of safer and more environmentally benign reagents and solvents, improving atom economy, and minimizing waste generation.

A key area of focus is the replacement of traditional oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), which generate stoichiometric amounts of chlorinated aromatic waste. A greener alternative is hydrogen peroxide (H₂O₂), which produces water as its only byproduct. nih.govorganic-chemistry.org The epoxidation of olefins using hydrogen peroxide can be facilitated by various catalysts, including transition metal complexes and enzymes. nih.govorganic-chemistry.org

Furthermore, the choice of solvent plays a crucial role in the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The development of solvent-free reaction conditions or the use of more sustainable solvents, such as water, ionic liquids, or supercritical fluids, can significantly improve the greenness of the process. For example, solvent-free epoxidation of olefins has been successfully demonstrated using heterogeneous catalysts. nih.govrsc.org

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound, along with their potential benefits.

Table 3: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrincipleApproachPotential Benefits
Use of Renewable Feedstocks Derivation of cyclohexanone from biomass sources.Reduced reliance on fossil fuels.
Safer Solvents and Auxiliaries Replacement of chlorinated solvents with ethyl acetate or solvent-free conditions.Reduced toxicity and environmental pollution.
Catalysis Use of a recyclable heterogeneous catalyst for epoxidation.Reduced waste and improved process efficiency.
Designing for Energy Efficiency Performing the reaction at ambient temperature.Lower energy consumption.
Use of Safer Chemistry Utilizing hydrogen peroxide as the oxidant instead of peracids.Generation of water as the only byproduct, avoiding hazardous waste.

Chemical Reactivity and Transformation Pathways of Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Fundamental Reaction Mechanisms

The reactivity of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is primarily governed by the interplay between the epoxide and ester functionalities. The following sections detail the expected transformations based on analogous chemical systems.

Nucleophilic Substitution Reactions

The high degree of ring strain in the epoxide moiety makes it the most probable site for nucleophilic attack. These ring-opening reactions can be initiated under both basic and acidic conditions, leading to a variety of functionalized cyclohexane (B81311) derivatives. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack.

Under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide. In the case of this compound, this would be the carbon atom of the epoxide that is not the spiro center.

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which makes the epoxide a better leaving group and activates it for nucleophilic attack. The subsequent attack of the nucleophile can occur at either of the two carbons of the epoxide ring.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleExpected Product
HydroxideNaOH, H₂OEthyl 1-(1-hydroxycyclohexyl)-2-hydroxyacetate
AlkoxideNaOMe, MeOHEthyl 1-(1-methoxycyclohexyl)-2-hydroxyacetate
AmineRNH₂Ethyl 1-(1-aminocyclohexyl)-2-hydroxyacetate
Grignard ReagentRMgBrEthyl 1-(1-alkyl/arylcyclohexyl)-2-hydroxyacetate
HydrideLiAlH₄1-(1-Hydroxycyclohexyl)ethane-1,2-diol masterorganicchemistry.comyoutube.com

Oxidation Reactions and Product Generation

Below is a table of potential oxidizing agents and the hypothetical products that could be formed.

Oxidizing AgentPotential ReactionHypothetical Product(s)
Potassium permanganate (B83412) (KMnO₄)Oxidative cleavage of the cyclohexane ringDicarboxylic acid derivatives
Chromic acid (H₂CrO₄)Oxidation of C-H bonds on the cyclohexane ringKetone or alcohol derivatives of the cyclohexane ring

Reduction Transformations and Functional Group Interconversions

The ester functionality of this compound is susceptible to reduction by strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which will reduce the ester to a primary alcohol. masterorganicchemistry.comyoutube.comucalgary.calibretexts.orgyoutube.com It is important to note that LiAlH₄ can also open the epoxide ring. masterorganicchemistry.com The reaction would likely proceed with the initial reduction of the more reactive ester group, followed by the potential for the nucleophilic attack of the hydride on the epoxide.

The following table outlines the expected outcomes of reduction reactions.

Reducing AgentFunctional Group TargetedExpected Product
Lithium aluminum hydride (LiAlH₄)Ester and Epoxide1-(1-Hydroxycyclohexyl)ethane-1,2-diol
Sodium borohydride (B1222165) (NaBH₄)Ester (unreactive)No reaction with the ester is expected under normal conditions.

Cycloaddition Reactions and Intermediate Formation

The involvement of this compound in cycloaddition reactions is not a well-documented area of its chemistry. The pathways described below are therefore hypothetical and based on general principles of cycloaddition chemistry.

Reactivity with Nitriles to Form Nitrile Oxide Intermediates

The direct reaction of an epoxide with a nitrile to form a nitrile oxide is not a standard or commonly reported transformation in organic chemistry. Nitrile oxides are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides. beilstein-journals.orgresearchgate.net

For this compound to participate in the formation of a nitrile oxide intermediate, a multi-step synthetic sequence would likely be required. This could, for example, involve the ring-opening of the epoxide to introduce functional groups that can then be converted into an oxime, which could subsequently be oxidized to the nitrile oxide.

Subsequent Reactions with Malonate Derivatives

Assuming a nitrile oxide intermediate could be formed from this compound, it would be expected to behave as a 1,3-dipole and undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. researchgate.netnih.gov Malonate derivatives, such as diethyl malonate, are not typically used as dipolarophiles in these reactions. However, they can be used as precursors to generate suitable dipolarophiles. For instance, a Knoevenagel condensation of diethyl malonate with an aldehyde would yield an electron-deficient alkene, which would be a reactive partner for a 1,3-dipolar cycloaddition with a nitrile oxide.

A study on the reaction of a cyclic nitrone with diethyl malonate under basic conditions has been reported to yield a bicyclic isoxazolidinone derivative, which suggests that under certain conditions, malonates can react with 1,3-dipoles. rsc.org While a nitrone is not a nitrile oxide, this reactivity pattern provides a basis for postulating a hypothetical reaction pathway.

Structure-Reactivity Relationship Investigations within the Spiro[2.5]octane System

The reactivity of this compound is intrinsically linked to its unique three-dimensional structure, which is characterized by the fusion of a cyclohexane ring and an oxirane (epoxide) ring at a single carbon atom. This spirocyclic arrangement imposes specific conformational constraints that, in turn, govern the molecule's chemical behavior. Investigations into the structure-reactivity relationship of the 1-oxaspiro[2.5]octane system have largely focused on understanding how the interplay of steric and electronic effects influences the stability of different conformations and the accessibility of reactive sites to attacking reagents.

A pivotal study in this area utilized Nuclear Magnetic Resonance (NMR) spectroscopy to conduct a detailed structural and conformational analysis of various 1-oxaspiro[2.5]octane derivatives. nih.govnih.gov This research revealed that the cyclohexane ring in these systems predominantly adopts a chair conformation. The orientation of the oxirane ring relative to the cyclohexane ring, as well as the positioning of substituents, has a profound impact on the molecule's reactivity.

The relative configuration and preferred conformations of these spirocyclic compounds can be determined by analyzing homonuclear coupling constants and the chemical shifts of protons and carbon atoms in the aliphatic rings. nih.govnih.gov These NMR parameters are highly sensitive to the steric and electronic effects of substituents. For instance, the presence of substituents on the cyclohexane ring can influence the conformational equilibrium, favoring conformations that minimize steric hindrance.

Furthermore, the orientation of the exocyclic substituents has been shown to direct the course of chemical reactions. nih.govnih.gov In the context of this compound, the ethyl carboxylate group at the C2 position of the oxirane ring is a key determinant of reactivity. Its electronic properties, being an electron-withdrawing group, can influence the polarization of the C-O bonds within the epoxide ring, potentially affecting the regioselectivity of ring-opening reactions.

The following table presents representative ¹H NMR chemical shift data for the protons of the cyclohexane ring in a 1-oxaspiro[2.5]octane system, illustrating the influence of the spiro-epoxide moiety on the electronic environment of the neighboring protons.

ProtonChemical Shift (ppm)
H-4ax1.55
H-4eq1.65
H-5ax1.45
H-5eq1.75
H-6ax1.35
H-6eq1.85
H-7ax1.45
H-7eq1.75
H-8ax1.55
H-8eq1.65

Advanced Spectroscopic and Analytical Characterization Techniques in Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has demonstrated the power of NMR in determining relative configurations and preferred conformations by analyzing homonuclear coupling constants and chemical shifts.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments within the this compound molecule. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and a complex set of signals for the protons of the cyclohexane (B81311) ring and the oxirane proton.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
CH₃ (ethyl group)1.2-1.4Triplet (t)
OCH₂ (ethyl group)4.1-4.3Quartet (q)
Oxirane CH~3.0-3.5Singlet (s) or Doublet (d)
Cyclohexane CH₂1.2-2.0Multiplets (m)

This is a predicted table based on general principles of ¹H NMR spectroscopy and data for similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number of unique carbon atoms and their chemical environments within this compound. The spectrum would display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the spiro carbon, the carbons of the oxirane and cyclohexane rings, and the carbons of the ethyl group.

Carbon Environment Expected Chemical Shift (ppm)
C=O (ester)168-175
Spiro C60-70
Oxirane C-O50-60
Oxirane CH45-55
OCH₂ (ethyl group)60-65
Cyclohexane CH₂20-40
CH₃ (ethyl group)14-16

This is a predicted table based on general principles of ¹³C NMR spectroscopy and data for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular ion peak (M+) in the mass spectrum would confirm the compound's molecular weight of 184.23 g/mol . Analysis of the fragmentation pattern provides valuable structural information. While a detailed experimental fragmentation pattern is not available, predictable fragmentation pathways for esters and cyclic ethers can be hypothesized.

Predicted Fragmentation Data

m/z Value Possible Fragment Ion Fragment Structure
184[M]⁺[C₁₀H₁₆O₃]⁺
155[M - C₂H₅]⁺Loss of the ethyl group
139[M - OC₂H₅]⁺Loss of the ethoxy group
111[M - COOC₂H₅]⁺Loss of the carbethoxy group

This table is based on predictable fragmentation patterns for esters and has not been confirmed by experimental data for this specific compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and the assessment of its purity.

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from any impurities and its simultaneous identification based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the purification and purity analysis of this compound. A normal-phase or reverse-phase column could be used depending on the polarity of the compound and the impurities to be separated. The purity is determined by the area of the peak corresponding to the compound in the chromatogram.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclohexane and oxirane rings in this compound. However, to date, no publicly available crystal structure data for this specific compound has been reported. Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would offer an unambiguous confirmation of its structure and stereochemistry.

Theoretical and Computational Studies on Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic descriptors that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. mdpi.com For Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, a DFT study, likely using a functional such as B3LYP with a 6-31G(d,p) basis set, could be employed to optimize the molecular geometry and calculate key electronic properties. nih.gov

These calculations would yield important data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the electron density distribution and identify regions susceptible to electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy 1.2 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 7.7 eV Reflects the chemical reactivity and kinetic stability.

Ab Initio Methods in Conformational Analysis and Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for accurate conformational analysis. mdpi.com The cyclohexane (B81311) ring in this compound can exist in several conformations, such as chair, boat, and twist-boat. The spiro linkage to the oxirane ring introduces additional conformational constraints.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), could be used to perform a detailed scan of the potential energy surface. researchgate.net This would allow for the identification of the most stable ground-state conformation and the energy barriers for interconversion between different conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its interactions with biological targets.

Table 2: Hypothetical Relative Energies of Conformers of this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Chair (Equatorial Ester) 0.00 C1-C2-C3-C4 = 55.2
Chair (Axial Ester) 2.15 C1-C2-C3-C4 = 54.8
Twist-Boat 5.80 C1-C6-C5-C4 = 30.1

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. An MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion.

These simulations can reveal the accessible conformational landscape of the molecule in solution, showing how it flexes and changes shape. Furthermore, MD simulations can provide detailed information about the interactions between the solute and solvent molecules, including the formation and lifetime of hydrogen bonds. This is particularly relevant for understanding the molecule's solubility and how it might interact with the active site of an enzyme.

Table 3: Hypothetical Parameters and Findings from an MD Simulation

Parameter Value/Description
Simulation Time 100 ns
Solvent Explicit Water (TIP3P model)
Temperature 300 K
Pressure 1 atm
Key Finding The ester group predominantly forms hydrogen bonds with solvent water molecules.

| Key Finding | The spiro-epoxide ring shows limited flexibility, while the cyclohexane ring undergoes chair-to-chair interconversions. |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, a key reaction of interest would be the acid-catalyzed ring-opening of the epoxide. DFT calculations could be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.

By calculating the activation energies for different possible ring-opening pathways (e.g., attack at the spiro carbon versus the other epoxide carbon), the regioselectivity of the reaction could be predicted. This information is invaluable for synthetic chemists looking to utilize this compound as a building block.

Table 4: Hypothetical Activation Energies for Epoxide Ring-Opening

Pathway Transition State Structure Activation Energy (kcal/mol)
Attack at Spiro Carbon Protonated epoxide with elongated C-O bond at the spiro center. 15.2

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling can be used to predict the biological activity of a compound and its derivatives, which is a cornerstone of drug discovery. A Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of analogs of this compound.

This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and correlating these descriptors with their experimentally determined biological activities. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 5: Hypothetical QSAR Model for a Series of Analogs

Model Equation Statistical Parameters
Biological Activity = 0.85(logP) - 0.12(HOMO) + 1.5*(Dipole Moment) + 2.3 r² = 0.92, q² = 0.85
Descriptor Significance
logP (Hydrophobicity) Positive correlation suggests that increased lipophilicity enhances activity.
HOMO Energy Negative correlation suggests that lower HOMO energy (less electron-donating) is favorable.

Applications of Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

There is no specific information available in the searched scientific literature that details the use of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate as a versatile building block for the synthesis of complex molecules. While its structure suggests potential for such applications, no concrete examples or synthetic routes have been documented.

Utilization in Heterocyclic Compound Synthesis

Information regarding the utilization of this compound in the synthesis of heterocyclic compounds is not present in the available literature. The reactivity of the epoxide ring could theoretically be harnessed for the construction of heterocyclic systems, but no specific instances of this have been reported.

Precursor Development for Novel Chemical Structures

There are no research findings that describe the development of this compound as a precursor for novel chemical structures. Its potential as a starting material for unique molecular architectures has not been explored in the documented scientific literature.

Asymmetric Synthesis Applications (e.g., Chiral Auxiliaries)

Specific applications of this compound in asymmetric synthesis, including its use in conjunction with chiral auxiliaries or as a chiral building block itself, are not described in the available research.

Mechanistic Investigations of Biological Interactions of Spirolactone Compounds, Including Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Elucidation of Molecular Target Interactions and Binding Affinities

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For spirolactone compounds, these interactions can range from binding to receptors to inhibiting enzymes.

Receptor Binding:

Complex spirolactones, such as the well-known drug spironolactone (B1682167), are recognized for their ability to bind to various nuclear receptors. Spironolactone itself is an antagonist of the mineralocorticoid receptor and also exhibits anti-androgenic effects through its interaction with the androgen receptor. The binding affinity of these compounds is a critical determinant of their potency. For instance, modifications to the spirolactone scaffold, such as the introduction of a cyclopropane (B1198618) ring, have been shown to alter the binding affinity for the mineralocorticoid receptor. researchgate.net

While direct binding studies on Ethyl 1-oxaspiro[2.5]octane-2-carboxylate are not extensively documented, its simpler, non-steroidal scaffold suggests that its receptor binding profile would differ significantly from that of steroidal spirolactones. It is hypothesized that simpler spirolactones may interact with other, non-steroidal receptors or enzyme active sites. The potential for such interactions is an active area of research, with computational docking studies often being employed to predict potential binding partners and affinities.

Enzyme Inhibition:

Spirolactones have also been investigated as inhibitors of various enzymes. For example, certain spirolactones bearing a 2-ureidobenzothiophene moiety have been designed as inhibitors of acetyl-CoA carboxylases. ceon.rs The lactone ring, a key feature of these molecules, can play a crucial role in binding to the active site of an enzyme, potentially leading to its inhibition. The specific substituents on the spirolactone ring system are critical in determining the selectivity and potency of enzyme inhibition.

For this compound, potential enzyme targets could include hydrolases, transferases, or oxidoreductases. The ethyl carboxylate group and the oxaspiro[2.5]octane core represent key structural features that would govern its interaction with an enzyme's active site. The determination of specific enzyme targets and their binding affinities for this compound would require dedicated enzymatic assays and structural biology studies.

Mechanisms of Enzyme and Receptor Modulation by Spiro Compounds

The modulation of enzyme and receptor function by spiro compounds is a complex process that is dictated by the compound's three-dimensional structure and chemical properties.

Allosteric vs. Competitive Inhibition:

In the context of enzyme inhibition, spirolactones can act through different mechanisms. Competitive inhibition would involve the spirolactone binding to the active site of the enzyme, thereby preventing the natural substrate from binding. In contrast, allosteric inhibition would involve binding to a site other than the active site, inducing a conformational change in the enzyme that reduces its activity. The specific mechanism is dependent on the enzyme and the spirolactone .

Receptor Agonism vs. Antagonism:

For receptor interactions, spirolactones can act as either agonists or antagonists. An agonist would bind to the receptor and activate it, mimicking the effect of the natural ligand. An antagonist , on the other hand, would bind to the receptor but prevent its activation, thereby blocking the action of the natural ligand. As seen with spironolactone, the same core structure can be modified to produce compounds with varying degrees of agonistic and antagonistic activity.

The specific modulatory effect of this compound on any given enzyme or receptor would depend on how its unique structure fits into the binding site and the specific intermolecular interactions it forms with the protein's amino acid residues.

Pathways of Microbial Growth Inhibition (e.g., Cell Wall Synthesis Disruption, Protein Synthesis Interference)

A growing body of research has highlighted the antimicrobial potential of spirolactone-containing compounds. researchgate.net The mechanisms by which these compounds inhibit microbial growth are varied and can target different essential cellular processes.

Potential Mechanisms of Action:

While the precise antimicrobial mechanism of this compound has not been elucidated, several pathways are considered plausible based on studies of other lactone-containing molecules:

Cell Wall Synthesis Disruption: Some antimicrobial agents act by interfering with the synthesis of the bacterial cell wall, a structure that is essential for maintaining cell integrity. It is conceivable that spirolactones could inhibit enzymes involved in the peptidoglycan biosynthesis pathway.

Protein Synthesis Interference: The ribosome is a common target for antibiotics. Spirolactones could potentially bind to ribosomal subunits and inhibit protein synthesis, leading to cell death.

DNA/RNA Synthesis Inhibition: Interference with the replication or transcription of genetic material is another effective antimicrobial strategy. Spirolactones might inhibit enzymes such as DNA gyrase or RNA polymerase.

Membrane Disruption: Some compounds can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of some spirolactones could facilitate their insertion into the lipid bilayer.

The following table summarizes the minimum inhibitory concentrations (MIC) for the related compound spironolactone against Cutibacterium acnes, demonstrating the antimicrobial potential within this class of molecules. ceon.rs

Compound FormulationMinimum Inhibitory Concentration (MIC) against C. acnes (mg/g)
5% Spironolactone in DMSO solution1.56
5% Spironolactone in APG emulsion0.078

Influence of Spirolactone Structural Features on Biological Recognition

The biological activity of a spirolactone is highly dependent on its specific structural features. The relationship between a molecule's structure and its biological activity is a fundamental concept in medicinal chemistry. nih.gov

Key Structural Determinants:

For spirolactone compounds, including this compound, the following structural elements are likely to be critical for biological recognition:

The Lactone Ring: The lactone functional group is a key feature, providing a polar region and the potential for hydrogen bonding. The carbonyl group of the lactone can act as a hydrogen bond acceptor.

Substituents: The nature and position of substituents on the spirolactone framework have a profound impact on activity. In this compound, the ethyl carboxylate group is a significant feature that will influence its polarity, solubility, and potential interactions with biological targets.

Structure-activity relationship (SAR) studies on various series of spirolactones have demonstrated that even small changes to the structure can lead to significant changes in biological activity. For example, the introduction or removal of double bonds or the addition of different functional groups can dramatically alter receptor binding affinity and enzyme inhibitory potency. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl 1 Oxaspiro 2.5 Octane 2 Carboxylate

Development of Novel and Efficient Synthetic Routes

The classical synthesis of ethyl 1-oxaspiro[2.5]octane-2-carboxylate and related spiro-epoxides often relies on established methods such as the Darzens condensation or the Corey-Chaykovsky reaction. However, the future of its synthesis lies in the development of more efficient, stereoselective, and environmentally benign approaches.

Future research will likely focus on catalyst-driven processes that can overcome the limitations of traditional stoichiometric reactions. The use of organocatalysis, for instance, presents a promising strategy for the asymmetric synthesis of chiral spiro-epoxides. Chiral phase-transfer catalysts or hydrogen-bonding organocatalysts could be employed to induce enantioselectivity in the key epoxide-forming step.

Furthermore, flow chemistry represents a significant leap forward in improving the efficiency and safety of chemical syntheses. The development of continuous-flow processes for the synthesis of this compound could offer advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. This approach would not only increase yield and purity but also facilitate scalability for potential industrial applications.

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric Organocatalysis High enantioselectivity, metal-free conditions, mild reaction conditions.Design of novel chiral catalysts, optimization of reaction conditions for high stereocontrol.
Flow Chemistry Improved safety, enhanced efficiency and scalability, precise process control.Reactor design, optimization of flow parameters, integration of in-line purification.
Photoredox Catalysis Access to novel reaction pathways, mild reaction conditions, use of visible light as a renewable energy source.Development of suitable photosensitizers, exploration of radical-mediated epoxidation reactions.

Exploration of Uncharted Reaction Pathways and Novel Transformations

The inherent ring strain of the epoxide moiety in this compound makes it a versatile synthetic intermediate. While nucleophilic ring-opening reactions are a known pathway for functionalization, a vast landscape of uncharted reaction pathways remains to be explored.

Future investigations will likely delve into transition metal-catalyzed transformations that can leverage the unique reactivity of the spiro-epoxide core. For example, palladium- or copper-catalyzed cycloaddition reactions with various partners could lead to the construction of complex polycyclic architectures that are otherwise difficult to access. The regioselective and stereoselective control of these reactions will be a key area of focus.

Rearrangement reactions of the spiro-epoxy ester scaffold also present a fertile ground for discovery. Acid- or Lewis acid-mediated rearrangements could trigger fascinating molecular reorganizations, leading to the formation of novel carbocyclic and heterocyclic frameworks. Understanding the mechanistic intricacies of these rearrangements will be crucial for controlling the reaction outcomes and accessing diverse molecular scaffolds.

Reaction TypePotential ProductsResearch Emphasis
Transition Metal-Catalyzed Cycloadditions Complex polycyclic and heterocyclic compounds.Catalyst development, substrate scope exploration, mechanistic studies for stereocontrol.
Novel Rearrangement Reactions Diverse carbocyclic and heterocyclic scaffolds.Investigation of various Lewis and Brønsted acids, computational studies of reaction mechanisms.
Radical-Mediated Transformations Functionalized cyclohexanes and other open-chain products.Exploration of photoredox and electrochemical methods for radical generation, control of regioselectivity.

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the molecule's electronic structure, reactivity, and conformational preferences.

Future computational studies will likely focus on several key areas. Firstly, predictive modeling of reaction pathways can help in the rational design of experiments. By calculating transition state energies and reaction profiles, researchers can identify the most promising reaction conditions and catalysts for achieving desired transformations. A conformational analysis of 1-oxaspiro[2.5]octane and its derivatives has already been conducted, providing a foundation for more complex modeling. rsc.org

Secondly, computational screening of virtual libraries of derivatives of this compound can aid in the discovery of molecules with specific properties. This is particularly relevant for material design, where properties such as electronic conductivity, optical properties, and thermal stability can be predicted through molecular modeling. taylorfrancis.comnih.govresearchgate.net This in silico approach can significantly reduce the time and resources required for experimental screening.

Computational MethodApplication AreaExpected Outcomes
Density Functional Theory (DFT) Reaction mechanism analysis, prediction of spectroscopic properties.Understanding of reaction pathways, rational catalyst design, validation of experimental data.
Molecular Dynamics (MD) Simulations Conformational analysis, study of intermolecular interactions.Insight into the dynamic behavior of the molecule, prediction of bulk material properties.
Quantitative Structure-Property Relationship (QSPR) Prediction of physical and chemical properties of derivatives.High-throughput screening for materials with desired characteristics.

Integration of this compound Synthesis with Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound synthesis will be no exception. A major focus will be the utilization of renewable feedstocks and the development of environmentally friendly reaction conditions.

Biocatalysis offers a powerful tool for the sustainable synthesis of chiral epoxides. nih.gov Enzymes, such as lipases and epoxide hydrolases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions, often in aqueous media. researchgate.net The development of robust and recyclable biocatalysts for the synthesis of this compound from renewable starting materials, such as cyclohexanone (B45756) derived from biomass, is a key long-term goal. nih.govresearchgate.netresearchgate.net

Furthermore, the replacement of hazardous and volatile organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, will be a crucial aspect of sustainable synthesis. The development of solvent-free reaction conditions, where possible, would further enhance the environmental credentials of the synthetic process.

Sustainability ApproachKey StrategyPotential Impact
Biocatalysis Use of enzymes (e.g., lipases, epoxide hydrolases) for synthesis and resolution.High selectivity, mild reaction conditions, reduced waste, use of renewable resources.
Renewable Feedstocks Synthesis from biomass-derived starting materials (e.g., cyclohexanone from lignin).Reduced reliance on fossil fuels, lower carbon footprint.
Green Solvents Replacement of volatile organic compounds with water, ionic liquids, or supercritical fluids.Reduced environmental pollution, improved process safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.